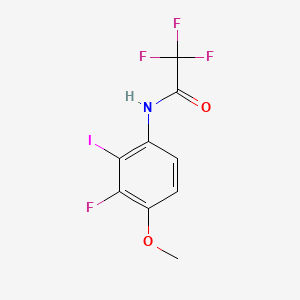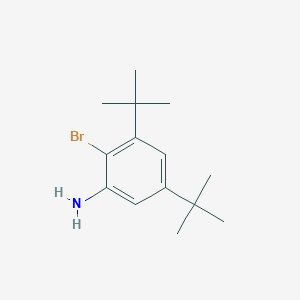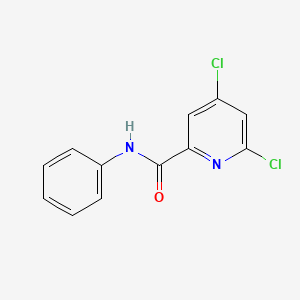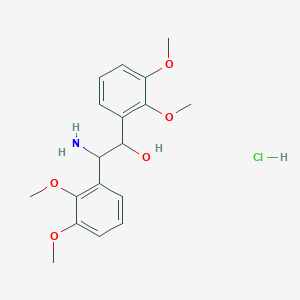![molecular formula C63H112N6O3 B14020606 N-(5-Diethylaminopentan-2-YL)-N-[4-[[4-(5-diethylaminopentan-2-YL-hexadecanoyl-amino)phenyl]carbamoylamino]phenyl]hexadecanamide CAS No. 79692-35-6](/img/structure/B14020606.png)
N-(5-Diethylaminopentan-2-YL)-N-[4-[[4-(5-diethylaminopentan-2-YL-hexadecanoyl-amino)phenyl]carbamoylamino]phenyl]hexadecanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Diethylaminopentan-2-YL)-N-[4-[[4-(5-diethylaminopentan-2-YL-hexadecanoyl-amino)phenyl]carbamoylamino]phenyl]hexadecanamide is a complex organic compound characterized by its long aliphatic chains and multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Diethylaminopentan-2-YL)-N-[4-[[4-(5-diethylaminopentan-2-YL-hexadecanoyl-amino)phenyl]carbamoylamino]phenyl]hexadecanamide typically involves multiple steps, including the formation of intermediate compounds. The process may involve:
Formation of Hexadecanoyl Chloride: Hexadecanoic acid is reacted with thionyl chloride to form hexadecanoyl chloride.
Amidation Reaction: Hexadecanoyl chloride is reacted with 4-aminophenylamine to form N-(4-aminophenyl)hexadecanamide.
Carbamoylation: N-(4-aminophenyl)hexadecanamide is reacted with 4-isocyanatophenylamine to form N-[4-[[4-(hexadecanoylamino)phenyl]carbamoylamino]phenyl]hexadecanamide.
Alkylation: The final step involves the reaction of N-[4-[[4-(hexadecanoylamino)phenyl]carbamoylamino]phenyl]hexadecanamide with 5-diethylaminopentan-2-yl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(5-Diethylaminopentan-2-YL)-N-[4-[[4-(5-diethylaminopentan-2-YL-hexadecanoyl-amino)phenyl]carbamoylamino]phenyl]hexadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, alkoxide ions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(5-Diethylaminopentan-2-YL)-N-[4-[[4-(5-diethylaminopentan-2-YL-hexadecanoyl-amino)phenyl]carbamoylamino]phenyl]hexadecanamide has several scientific research applications:
Medicinal Chemistry: Potential use as a drug candidate due to its complex structure and functional groups that may interact with biological targets.
Materials Science: Use in the development of novel materials with specific properties such as hydrophobicity or conductivity.
Industrial Chemistry: Application in the synthesis of specialty chemicals or as an intermediate in the production of other complex compounds.
作用机制
The mechanism of action of N-(5-Diethylaminopentan-2-YL)-N-[4-[[4-(5-diethylaminopentan-2-YL-hexadecanoyl-amino)phenyl]carbamoylamino]phenyl]hexadecanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s long aliphatic chains and functional groups allow it to bind to hydrophobic pockets or active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved would depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
- **N-(5-Diethylaminopentan-2-YL)-N-[4-[[4-(hexadecanoylamino)phenyl]carbamoylamino]phenyl]hexadecanamide
- **N-(5-Diethylaminopentan-2-YL)-N-[4-[[4-(hexadecanoylamino)phenyl]carbamoylamino]phenyl]octadecanamide
Uniqueness
N-(5-Diethylaminopentan-2-YL)-N-[4-[[4-(5-diethylaminopentan-2-YL-hexadecanoyl-amino)phenyl]carbamoylamino]phenyl]hexadecanamide is unique due to its dual diethylaminopentan-2-yl groups and hexadecanoyl chains, which confer specific physicochemical properties. These features may enhance its interaction with biological targets or its incorporation into materials with desired characteristics.
属性
CAS 编号 |
79692-35-6 |
|---|---|
分子式 |
C63H112N6O3 |
分子量 |
1001.6 g/mol |
IUPAC 名称 |
N-[5-(diethylamino)pentan-2-yl]-N-[4-[[4-[5-(diethylamino)pentan-2-yl-hexadecanoylamino]phenyl]carbamoylamino]phenyl]hexadecanamide |
InChI |
InChI=1S/C63H112N6O3/c1-9-15-17-19-21-23-25-27-29-31-33-35-37-43-61(70)68(55(7)41-39-53-66(11-3)12-4)59-49-45-57(46-50-59)64-63(72)65-58-47-51-60(52-48-58)69(56(8)42-40-54-67(13-5)14-6)62(71)44-38-36-34-32-30-28-26-24-22-20-18-16-10-2/h45-52,55-56H,9-44,53-54H2,1-8H3,(H2,64,65,72) |
InChI 键 |
RDAAVVGVBGUTHH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)N(C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N(C(C)CCCN(CC)CC)C(=O)CCCCCCCCCCCCCCC)C(C)CCCN(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


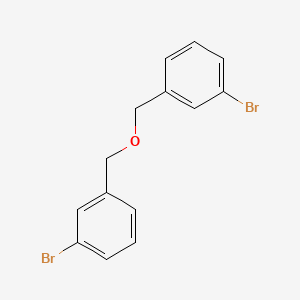
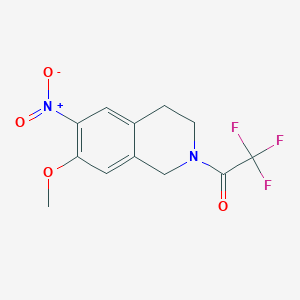
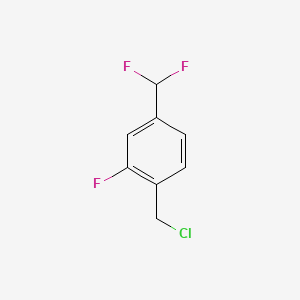
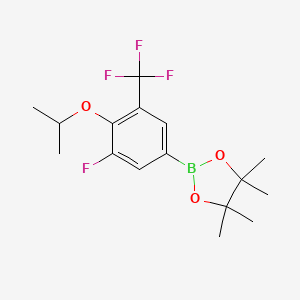
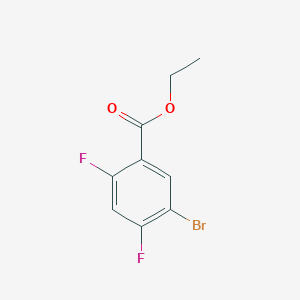
![2-(1,3-Benzodioxol-5-YL)-2-[4-(diethylamino)anilino]-1-phenylethanone hydrochloride](/img/structure/B14020554.png)
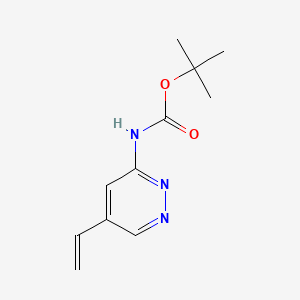

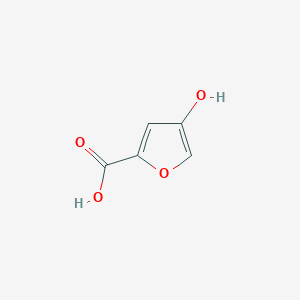
![2-[1-(Trideuteriomethyl)piperidin-4-ylidene]-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one](/img/structure/B14020570.png)
